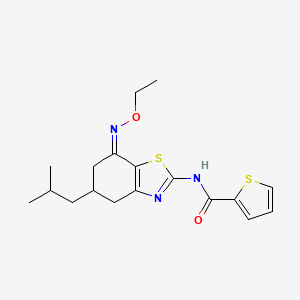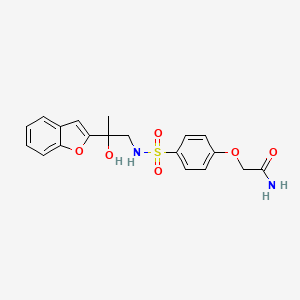
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a nitrobenzyl group and an ethoxybenzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring are several other groups, including an amino group, a nitrobenzyl group, and an ethoxybenzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyrimidine derivatives can include a high degree of aromaticity and the ability to participate in hydrogen bonding .科学的研究の応用
Bioactivation and Cytotoxicity
The compound undergoes bioactivation, a process where a non-toxic compound is metabolized into an active or more toxic form. For instance, the bioactivation of CB 1954, which shares a similar nitroaromatic structure, results in the formation of a cytotoxic agent capable of inducing DNA interstrand crosslinking, highlighting its potential for selective cytotoxicity against targeted cells. This mechanism is facilitated by enzymes such as DT diaphorase, which catalyze the reduction of nitro groups to hydroxylamines, thereby activating the compound's cytotoxic properties (Knox et al., 1991).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
In the context of GDEPT, compounds similar to "N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide" can be utilized as prodrugs. These prodrugs are designed to be activated by specific enzymes, such as nitroreductase from Escherichia coli, which are expressed in genetically modified cells. This selective activation allows for targeted cytotoxicity towards cancer cells while sparing healthy tissue. For example, nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) have been evaluated for their potential as GDEPT prodrugs, demonstrating improvements in potency and bystander effects compared to the parent compound (Friedlos et al., 1997).
作用機序
The mechanism of action of this compound is not clear from the name alone. It would depend on the specific biological target of the compound. Many pyrimidine derivatives are known to have a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves the condensation of 4-ethoxybenzoic acid with 4-nitrobenzaldehyde to form 4-ethoxy-3-nitrobenzylidene-4-oxobutanoic acid. This intermediate is then reacted with thiourea to form 4-ethoxy-3-nitrobenzylidene-4-thiouracil, which is subsequently reduced with sodium dithionite to form 4-ethoxy-3-nitrobenzylidene-4-thiosemicarbazide. The resulting compound is then reacted with ethyl acetoacetate to form N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide.", "Starting Materials": [ "4-ethoxybenzoic acid", "4-nitrobenzaldehyde", "thiourea", "sodium dithionite", "ethyl acetoacetate" ], "Reaction": [ "Condensation of 4-ethoxybenzoic acid with 4-nitrobenzaldehyde to form 4-ethoxy-3-nitrobenzylidene-4-oxobutanoic acid", "Reaction of 4-ethoxy-3-nitrobenzylidene-4-oxobutanoic acid with thiourea to form 4-ethoxy-3-nitrobenzylidene-4-thiouracil", "Reduction of 4-ethoxy-3-nitrobenzylidene-4-thiouracil with sodium dithionite to form 4-ethoxy-3-nitrobenzylidene-4-thiosemicarbazide", "Reaction of 4-ethoxy-3-nitrobenzylidene-4-thiosemicarbazide with ethyl acetoacetate to form N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide" ] } | |
CAS番号 |
888419-82-7 |
分子式 |
C20H19N5O5S |
分子量 |
441.46 |
IUPAC名 |
N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C20H19N5O5S/c1-2-30-15-8-6-13(7-9-15)18(26)22-16-17(21)23-20(24-19(16)27)31-11-12-4-3-5-14(10-12)25(28)29/h3-10H,2,11H2,1H3,(H,22,26)(H3,21,23,24,27) |
InChIキー |
MZYXEOZLBFZINJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2673604.png)
![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)
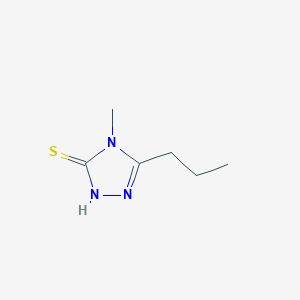
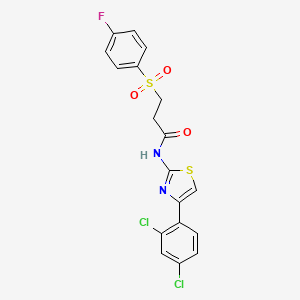
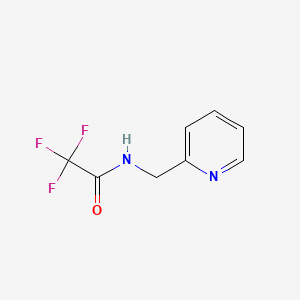
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2673609.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2673610.png)
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2673611.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2673612.png)
![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)
